molecular formula C12H12O4 B8664635 5-(1,3-dioxolan-2-ylmethyl)-3H-2-benzofuran-1-one

5-(1,3-dioxolan-2-ylmethyl)-3H-2-benzofuran-1-one

Cat. No. B8664635
M. Wt: 220.22 g/mol
InChI Key: OWEOZKBRNNMRCC-UHFFFAOYSA-N
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Patent
US08673920B2

Procedure details

5-(1,3-Dioxolan-2-ylmethyl)-2-benzofuran-1(3H)-one (61 g, 280 mmol) was combined with water (2.2 L) in a 5 L round bottomed flask equipped with a Claisen adapter, thermocouple, stir bar and nitrogen bubbler. Aqueous HCl solution (2M, 1.14 L, 2.29 mol) was added and the resulting mixture was heated at 40° C. for 8 h. Then the mixture was stirred overnight at room temperature. The mixture was extracted three times with 2 L of ethyl acetate. The combined organic layers were concentrated to give (1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetaldehyde. MS: m/z 177 (M+1)+.
Quantity
61 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 L
Type
solvent
Reaction Step One
Name
Quantity
1.14 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1CCO[CH:2]1[CH2:6][C:7]1[CH:16]=[CH:15][C:10]2[C:11](=[O:14])[O:12][CH2:13][C:9]=2[CH:8]=1.Cl>O>[O:14]=[C:11]1[C:10]2[CH:15]=[CH:16][C:7]([CH2:6][CH:2]=[O:1])=[CH:8][C:9]=2[CH2:13][O:12]1

Inputs

Step One
Name
Quantity
61 g
Type
reactant
Smiles
O1C(OCC1)CC1=CC2=C(C(OC2)=O)C=C1
Name
Quantity
2.2 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.14 L
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
thermocouple, stir bar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a Claisen adapter
STIRRING
Type
STIRRING
Details
Then the mixture was stirred overnight at room temperature
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted three times with 2 L of ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layers were concentrated

Outcomes

Product
Name
Type
product
Smiles
O=C1OCC2=C1C=CC(=C2)CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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